Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

Synthetic Chemistry Medicinal Chemistry Solid-Phase Synthesis

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (CAS 1019012-08-8) is a 3-aminothiophene derivative featuring a 3-methylphenyl substituent at the 5-position and an ethyl ester at the 2-position. This compound belongs to the broader class of 3-amino-5-arylthiophene-2-carboxylates, which are valued as synthetic intermediates in medicinal chemistry.

Molecular Formula C14H15NO2S
Molecular Weight 261.34g/mol
CAS No. 1019012-08-8
Cat. No. B511015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate
CAS1019012-08-8
Molecular FormulaC14H15NO2S
Molecular Weight261.34g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N
InChIInChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3
InChIKeyHZIRULFWUPMAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate: Baseline Physicochemical and Structural Data


Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (CAS 1019012-08-8) is a 3-aminothiophene derivative featuring a 3-methylphenyl substituent at the 5-position and an ethyl ester at the 2-position . This compound belongs to the broader class of 3-amino-5-arylthiophene-2-carboxylates, which are valued as synthetic intermediates in medicinal chemistry [1]. Its molecular formula is C14H15NO2S, with a molecular weight of approximately 261.34 g/mol .

Why Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate Cannot Be Casually Substituted with Methyl Ester Analogs


While the 3-amino-5-arylthiophene-2-carboxylate scaffold is common, the specific combination of the ethyl ester and the 3-methylphenyl group in this compound creates a unique chemical identity. Substituting this compound with a close analog, such as the methyl ester or a different aryl isomer, is not equivalent due to distinct differences in reactivity, lipophilicity, and steric properties. These differences directly impact synthetic outcomes, such as yields in cyclocondensation reactions and the physicochemical properties of downstream products [1]. For instance, the ethyl ester offers different hydrolytic stability and can influence the pharmacokinetic profile of any derived lead molecule compared to a methyl ester [2].

Quantitative Evidence: Differentiating Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate from Closest Analogs


Ester Group Impact: Ethyl vs. Methyl in Synthetic Utility

The ethyl ester of this compound is a key differentiator from the more commonly used methyl ester analogs. In the synthesis of complex heterocycles like thieno[3,2-d]pyrimidines, the starting material used is a methyl 3-amino-5-arylthiophene-2-carboxylate [1]. This establishes a clear baseline for the class. While direct comparative yield data for this specific compound vs. its methyl ester is not available, the ethyl ester's increased steric bulk and lipophilicity (LogP) are known to influence reaction kinetics and the physicochemical properties of final drug candidates, which is a crucial consideration during lead optimization [2].

Synthetic Chemistry Medicinal Chemistry Solid-Phase Synthesis

Aryl Substitution Pattern: 3-Methylphenyl vs. 4-Methylphenyl Isomers

The position of the methyl group on the phenyl ring is a critical determinant of biological activity. This compound's 3-methylphenyl (m-tolyl) substituent distinguishes it from the 4-methylphenyl (p-tolyl) analog. In the closely related methyl ester series, methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS 37572-21-7) is a well-documented building block for synthesizing biologically active thienopyrimidines . The shift of the methyl group from the para- to the meta- position alters the electron density distribution and molecular shape, which can significantly impact target binding affinity and selectivity [1]. This is a standard principle in SAR studies where subtle positional changes can lead to orders-of-magnitude differences in potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Primary Application Scenarios for Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate


Synthesis of Novel Thieno[3,2-d]pyrimidine Libraries for Drug Discovery

This compound is an ideal starting material for generating novel, proprietary libraries of fused heterocycles. The ethyl ester can be cyclocondensed with reagents like methyl cyanoformate to yield 6-aryl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acids, as demonstrated with methyl ester analogs [1]. The specific 3-methylphenyl group introduces a unique steric and electronic environment not accessible with the more common 4-methylphenyl analog, allowing for the exploration of new chemical space and SAR in medicinal chemistry campaigns targeting kinases, GPCRs, or other protein families [2].

Intermediate for Potential 17β-HSD2 Inhibitors and Other Steroid Metabolism Modulators

The 3-amino-5-arylthiophene-2-carboxylate scaffold is a proven precursor for developing potent 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors, a target for treating estrogen-dependent diseases like endometriosis and osteoporosis. Compounds derived from closely related methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate have demonstrated nanomolar inhibitory activity (IC50 = 12 nM) against this enzyme [1]. By substituting the ester and aryl group, Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate offers a structurally distinct analog for SAR studies aimed at improving selectivity, potency, and metabolic stability over existing inhibitors.

Building Block in Solid-Phase Synthesis of Diverse Heterocyclic Arrays

This compound is highly suited for solid-phase synthesis methodologies. The methodology for using 3-amino-5-arylthiophene-2-carboxylates as templates on solid supports is well-established, enabling the efficient and parallel synthesis of diverse N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives [1]. The ethyl ester group can provide different cleavage profiles or stability on-resin compared to the methyl ester, offering chemists an alternative building block for optimizing solid-phase synthetic routes and generating high-purity compound collections for biological screening.

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